Structural Topology Differentiation from Benzo[b]thiophene-2-Carboxamide H3 Antagonists
The target compound features a 3-substituted benzothiophene core rather than the 2-carboxamide substitution pattern found in the most extensively characterized subclass of benzo[b]thiophene-carboxamides. Benzo[b]thiophene-2-carboxamides such as those reported by Peschke et al. (2006) achieve Ki values as low as 4 nM at the human histamine H3 receptor [1]. However, this potency benchmark is explicitly tied to the 2-carboxamide regiochemistry; 3-substituted analogues were not evaluated in that study. No H3 receptor binding data or functional antagonism data exist for N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-2-carboxamide, precluding any direct potency comparison. The substitution position alone constitutes a high-impact SAR determinant that precludes extrapolation of H3 activity or selectivity from the 2-carboxamide series to the target compound.
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxamide series: Ki as low as 4 nM (Peschke et al., 2006) |
| Quantified Difference | Not calculable; assay not performed |
| Conditions | Human H3 receptor radioligand binding assay |
Why This Matters
Procurement for H3-targeted programs must not assume that the target compound shares the nanomolar potency of 2-carboxamide analogues; substitution-position-dependent SAR requires explicit experimental verification.
- [1] Peschke B, Bak S, Hohlweg R, Nielsen R, Viuff D, Rimvall K. Benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides are potent antagonists of the human H3-receptor. Bioorg Med Chem Lett. 2006;16:3162-3165. View Source
